molecular formula C27H19N3O4S B399710 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea

Cat. No.: B399710
M. Wt: 481.5g/mol
InChI Key: GDGGKFUWMBPXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Properties

Molecular Formula

C27H19N3O4S

Molecular Weight

481.5g/mol

IUPAC Name

N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C27H19N3O4S/c31-25(17-8-10-23-24(14-17)33-13-12-32-23)30-27(35)28-18-9-11-22-21(15-18)29-26(34-22)20-7-3-5-16-4-1-2-6-19(16)20/h1-11,14-15H,12-13H2,(H2,28,30,31,35)

InChI Key

GDGGKFUWMBPXOD-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC6=CC=CC=C65

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea typically involves multi-step organic reactions. One common approach is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is known for its high regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • Indole derivatives
  • Imidazole containing compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-N'-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]thiourea is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.